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Compound of Interest

Compound Name: 1,2-Dimethylpyrrolidin-3-amine

CAS No.: 1314933-97-5

Cat. No.: B2468418

Get Quote

Executive Summary & Compound Identity
Target Molecule: 1,2-Dimethylpyrrolidin-3-amine CAS Registry Number: 1314933-97-5

(generic/racemic), 132958-72-6 (stereospecific derivatives often vary) Molecular Formula:

C₆H₁₄N₂ Molecular Weight: 114.19 g/mol [1]

Application Context: This molecule contains two chiral centers (C2 and C3), resulting in four

potential stereoisomers. It is a critical intermediate in the synthesis of EGFR modulators and

cisplatin analogs (e.g., cis-dichloro(1,2-dimethyl-3-aminopyrrolidine)platinum(II)). Accurate

stereochemical assignment via NMR is the primary quality control challenge.

Structural Analysis & Stereochemistry
The molecule exists as two diastereomeric pairs: cis (2R,3R / 2S,3S) and trans (2R,3S /

2S,3R).

Cis-isomer: The C2-Methyl and C3-Amine groups are on the same face.

Trans-isomer: The groups are on opposite faces.
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Critical QC Check: The cis and trans isomers exhibit distinct scalar coupling constants (

) and NOE correlations, which are the primary method for structural validation.

Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Quantitative Parameters
Parameter Value Notes

Monoisotopic Mass 114.1157 Da
Exact mass for High-Res MS

(HRMS)

[M+H]⁺ (ESI) 115.12 Da
Base peak in positive mode

(protonated)

[M]⁺[1]• (EI) 114 m/z
Molecular ion (often weak in

amines)

Base Peak (EI) 71 m/z
Loss of C2-fragment (α-

cleavage)

Fragmentation Pathway (EI)
The fragmentation is driven by α-cleavage adjacent to the nitrogen atoms. The stability of the

iminium ion drives the primary fragmentation.

Molecular Ion
[M]+• m/z 114

Fragment A
(Loss of CH3 from C2)

m/z 99-CH3•

Base Peak
(Ring Cleavage/Iminium)

m/z 71

α-cleavage
(Retro-Diels-Alder like)

Fragment C
(Loss of NH2)

m/z 98

-NH2•
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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 1,2-dimethylpyrrolidin-3-
amine.

NMR Spectroscopy (1H & 13C)
Solvent: CDCl₃ (Standard) or D₂O (for salts). Frequency: 400 MHz (recommended minimum for

diastereomer resolution).

1H NMR Assignment (Proton)
The spectrum is characterized by the N-Methyl singlet and the C2-Methyl doublet. The

chemical shifts (

) vary slightly between cis and trans isomers due to anisotropic shielding.
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Position Type
Shift (

ppm)
Multiplicity (Hz)

Interpretati
on

N-CH₃ CH₃ 2.30 – 2.45 Singlet (s) -
Diagnostic N-

Methyl group.

C2-CH₃ CH₃ 1.05 – 1.15 Doublet (d) 6.5

Diagnostic

C2-Methyl;

couples to

H2.

H-2 CH 2.10 – 2.30 Multiplet (m) -

Methine

proton;

shielded by

amine

proximity.

H-3 CH 3.20 – 3.50 Multiplet (m) -

Alpha to

amine; most

deshielded

ring proton.

H-5a/b CH₂ 2.50 – 3.10 Multiplet (m) -

Adjacent to

N1;

diastereotopi

c splitting.

H-4a/b CH₂ 1.40 – 2.00 Multiplet (m) -

Ring

methylene;

complex

coupling.

-NH₂ NH₂ 1.50 – 2.00 Broad (br s) -

Exchangeabl

e; shift

depends on

conc/water.

13C NMR Assignment (Carbon)
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Carbon Type
Shift (

ppm)
Notes

C-2 CH 62.0 – 66.0
Deshielded by N1 and

C2-Me.

C-3 CH 55.0 – 58.0
Alpha to primary

amine.

C-5 CH₂ 53.0 – 55.0
Alpha to tertiary amine

(N1).

N-CH₃ CH₃ 40.0 – 42.0 N-Methyl carbon.

C-4 CH₂ 30.0 – 33.0 Beta-carbon.

C2-CH₃ CH₃ 14.0 – 18.0
Methyl group on the

ring.

Stereochemical Differentiation (Protocol)
To distinguish cis vs trans, utilize the Karplus relationship for vicinal coupling (

) and 1D-NOE experiments.

Trans-isomer: H2 and H3 are anti-periplanar (approx 180° dihedral angle).

: Large (~8–10 Hz).

NOE: Weak or no enhancement between H2 and H3.

Cis-isomer: H2 and H3 are syn-clinal (approx 60° dihedral angle).

: Medium/Small (~3–6 Hz).

NOE: Strong enhancement between H2 and H3.

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat liquid or oil).
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Wavenumber (cm⁻¹) Vibration Mode
Functional Group
Assignment

3350 – 3250 N-H Stretch
Primary amine (-NH₂). Often a

weak doublet.

2960 – 2780 C-H Stretch

Alkyl C-H (Methyl/Methylene).

The "Bohlmann bands"

(~2700-2800) may appear due

to the N-Me group lone pair.

1580 – 1650 N-H Bend
Scissoring vibration of primary

amine.

1450 – 1470 C-H Bend Methyl/Methylene deformation.

1050 – 1250 C-N Stretch
C-N single bond fingerprint

region.

Experimental Workflow: Characterization Logic
This workflow ensures self-validating identification of the synthesized compound.
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Crude Product
(1,2-Dimethylpyrrolidin-3-amine)

Step 1: Mass Spec (LC-MS)
Confirm M+H = 115

Step 2: IR Spectroscopy
Confirm -NH2 presence (3300 cm-1)

Mass Confirmed

Step 3: 1H NMR (CDCl3)
Integrate N-Me (3H) vs C2-Me (3H)

Func. Group Confirmed

Step 4: NOESY / J-Coupling
Assign Cis vs Trans

Connectivity Confirmed

Validated Structure

Isomer Assigned

Click to download full resolution via product page

Figure 2: Step-by-step spectroscopic validation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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